1-Cyclopropyl-2-(4-(2,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride
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Overview
Description
1-Cyclopropyl-2-(4-(2,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride is a chemical compound that has garnered attention in the field of medical research due to its potential therapeutic effects. This compound features a piperazine ring, which is a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-(4-(2,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step in this synthesis is the aza-Michael addition between diamine and the in situ generated sulfonium salt . The protected diamines are typically obtained in two steps from available amino acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization and other purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-(4-(2,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
1-Cyclopropyl-2-(4-(2,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: The compound is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(4-(2,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound allows it to bind to various receptors and enzymes, potentially modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A second-generation fluoroquinolone with significant antimicrobial effects.
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used to treat chronic angina.
Uniqueness
1-Cyclopropyl-2-(4-(2,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride is unique due to its specific structural features, such as the cyclopropyl group and the difluorobenzyl substitution on the piperazine ring. These features may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
1-cyclopropyl-2-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O.2ClH/c17-14-3-4-15(18)13(9-14)10-19-5-7-20(8-6-19)11-16(21)12-1-2-12;;/h3-4,9,12,16,21H,1-2,5-8,10-11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBIGTDGUNNMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)CC3=C(C=CC(=C3)F)F)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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